(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate is a complex organic compound that belongs to the class of amino acid derivatives. It features a cyclohexene ring with a carboxylate group and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This compound is primarily utilized in synthetic organic chemistry, particularly in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
This compound can be derived from various organic synthesis methods, often involving cyclohexene derivatives and Boc-protected amino acids. The specific structural features make it suitable for applications in medicinal chemistry.
Chemical compounds can be classified based on their properties and sources. (1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate is classified as an organic compound, specifically an amino acid derivative due to the presence of an amino group and a carboxylic acid functionality. It can also be categorized under functionalized cycloalkenes due to its cyclohexene structure.
The synthesis of (1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate typically involves several key steps:
The synthetic route may vary based on available starting materials and desired yield, but typically utilizes standard organic reactions such as nucleophilic substitutions, coupling reactions, and protecting group strategies to ensure selectivity and efficiency.
The molecular structure of (1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate can be represented as follows:
The structure includes:
The compound's stereochemistry is specified by the (1R,6S) configuration, indicating specific spatial arrangements of atoms around the chiral centers.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for further modifications or for incorporating this compound into larger molecular frameworks used in drug development.
The mechanism of action for compounds like (1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate typically involves:
The specific interactions depend on the context in which the compound is used, including its formulation and delivery method.
(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate finds applications in:
(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate (CAS: 836607-50-2) is a structurally complex chiral compound with significant utility in asymmetric synthesis. Its molecular formula is C₁₃H₂₁NO₄, and it has a molecular weight of 255.31 g/mol [4] [6]. The compound features a cyclohexene ring with two stereocenters (positions 1 and 6) in a relatively configured (1R,6S) arrangement, a methyl ester group at C1, and a tert-butoxycarbonyl (Boc)-protected amino group at C6 [9]. This combination of rigidity (from the cyclohexene core) and flexibility (from the Boc group) enables precise stereochemical control in reactions. The isomeric SMILES notation CC(C)(C)OC(=O)N[C@H]1CC=CC[C@H]1C(=O)OC confirms the relative stereochemistry of the functional groups [4]. Storage typically requires anhydrous conditions at 2–8°C to prevent hydrolysis of the Boc or ester moieties [6].
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5